3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the 2,4-dimethoxyphenyl group, followed by the construction of the 1,2,4-oxadiazole ring and the quinolin-4-one moiety. The exact synthetic route would depend on the starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the compound’s molecular weight, the connectivity of its atoms, and its three-dimensional structure.Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the 2,4-dimethoxyphenyl group, the 1,2,4-oxadiazole ring, and the quinolin-4-one moiety. These groups could participate in a variety of chemical reactions, depending on the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques .Scientific Research Applications
Antitumor Applications
- Synthesis and Antitumor Activity : A study by Hu Guoqianga (2012) on fluoroquinolone C3-isostere derivatives, which are structurally similar to the compound , demonstrated significant potent antitumor activities against Hep-3B cancer cell lines. This research highlighted the transformation of antibacterial fluoroquinolone into antitumor compounds by incorporating an oxadiazole heterocyclic ring, suggesting a promising route for developing new anticancer drugs Hu Guoqianga (2012).
Antibacterial and Antimicrobial Applications
Antibacterial Quinolines Synthesis Using Microwaves : Research by M. Kidwai et al. (2000) involved synthesizing compounds with antibacterial activity through reactions facilitated by microwaves, showcasing improved yield and reduced reaction times. These compounds exhibited promising antibacterial activity, indicating the potential of oxadiazole derivatives in developing new antibacterial agents M. Kidwai et al. (2000).
Antimicrobial Evaluation of Quinoline-Oxadiazole-Based Azetidinone Derivatives : A study by A. Dodiya et al. (2012) synthesized quinoline-oxadiazole-based azetidinone derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. The synthesized compounds showed significant correlations in antimicrobial activity, highlighting their potential in antimicrobial therapy A. Dodiya et al. (2012).
Safety and Hazards
Properties
IUPAC Name |
3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c1-4-25-11-16(19(26)15-9-12(22)5-8-17(15)25)21-23-20(24-29-21)14-7-6-13(27-2)10-18(14)28-3/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMNVUYJRFDRHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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